1-(2,4-Dinitrophenyl)pyridinium chloride
Overview
Description
1-(2,4-Dinitrophenyl)pyridinium chloride, also known as the Zincke salt, is a chemical compound with the molecular formula C11H8ClN3O4. It is characterized by the presence of a pyridinium ion substituted with a 2,4-dinitrophenyl group. This compound is notable for its role in organic synthesis, particularly in the Zincke reaction, where it serves as a key intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dinitrophenyl)pyridinium chloride is typically synthesized through the Zincke reaction. This involves the reaction of pyridine with 2,4-dinitrochlorobenzene in the presence of a primary amine. The reaction proceeds through the formation of an intermediate N-2,4-dinitrophenylpyridinium salt, which is then isolated and purified by recrystallization .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the Zincke reaction remains the primary synthetic route for producing this compound. The process involves standard organic synthesis techniques, including nucleophilic substitution and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dinitrophenyl)pyridinium chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound reacts with primary and secondary amines, leading to the formation of various substituted pyridinium salts.
Ring Opening and Closing: The compound can undergo ring-opening reactions followed by ring-closing to form different products, such as the Zincke aldehyde.
Common Reagents and Conditions:
Primary Amines: Used in the Zincke reaction to form substituted pyridinium salts.
Secondary Amines: Lead to the formation of Zincke aldehydes through ring-opening reactions.
Major Products:
2,4-Dinitroaniline: A common byproduct in reactions involving this compound.
Zincke Aldehyde: Formed through the reaction with secondary amines.
Scientific Research Applications
1-(2,4-Dinitrophenyl)pyridinium chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and functionalized pyridines.
Biological Studies: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2,4-dinitrophenyl)pyridinium chloride primarily involves nucleophilic addition, ring opening, and ring closing (ANRORC mechanism). The compound reacts with nucleophiles, leading to the formation of intermediate species that undergo further transformations to yield the final products .
Comparison with Similar Compounds
2,4-Dinitrophenylhydrazine: Shares the 2,4-dinitrophenyl group but differs in its reactivity and applications.
N-(2,4-Dinitrophenyl)pyridinium Chloride: Another compound with similar structural features but different reactivity patterns.
Uniqueness: 1-(2,4-Dinitrophenyl)pyridinium chloride is unique due to its role in the Zincke reaction, which allows for the selective functionalization of pyridine rings. This makes it a valuable intermediate in organic synthesis and a versatile tool in chemical research .
Properties
IUPAC Name |
1-(2,4-dinitrophenyl)pyridin-1-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N3O4.ClH/c15-13(16)9-4-5-10(11(8-9)14(17)18)12-6-2-1-3-7-12;/h1-8H;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHMQTNGMUDVIY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884040 | |
Record name | Pyridinium, 1-(2,4-dinitrophenyl)-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884040 | |
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Molecular Weight |
281.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4185-69-7 | |
Record name | (2,4-Dinitrophenyl)pyridinium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4185-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridinium, 1-(2,4-dinitrophenyl)-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004185697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,4-Dinitrophenyl)pyridinium chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16029 | |
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Record name | Pyridinium, 1-(2,4-dinitrophenyl)-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Record name | Pyridinium, 1-(2,4-dinitrophenyl)-, chloride (1:1) | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,4-dinitrophenyl)pyridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.873 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (2,4-dinitrophenyl)pyridinium chloride?
A1: The molecular formula is C11H8ClN3O4, and the molecular weight is 281.65 g/mol. []
Q2: What are the key spectroscopic characteristics of (2,4-dinitrophenyl)pyridinium chloride?
A2: NMR analysis, particularly in DMSO-d6, is a common method for characterizing the structure and purity of this compound. []
Q3: How does (2,4-dinitrophenyl)pyridinium chloride react with amines?
A3: It readily undergoes ring-opening reactions with amines, leading to the formation of N-substituted diaza[12]annulenes. These reactions are typically performed in a single step with moderate to high yields. [, ]
Q4: Can (2,4-dinitrophenyl)pyridinium chloride be used to synthesize polymers?
A4: Yes, reacting it with specific diamines, like 2,5-dimethyl-1,4-phenylenediamine, produces polymers containing both 5-(2,5-dimethyl-1,4-phenylene)penta-2,4-dienylideneammonium chloride and N-2,5-dimethyl-1,4-phenylene diaza[12]annulenium dichloride units. The ratio of these units can be controlled by adjusting the molar ratios of the reactants. []
Q5: How does the structure of polymers derived from (2,4-dinitrophenyl)pyridinium chloride influence their properties?
A5: The composition ratio of the different units within these polymers significantly impacts their physical characteristics, including their optical properties (like the wavelength of maximum absorption) and even their thermal stability. []
Q6: What happens when (2,4-dinitrophenyl)pyridinium chloride reacts with piperazine derivatives?
A6: It results in the formation of ionic high-molecular-weight polymers. When using chiral piperazines like (R)-(−)- or (S)-(+)-2-methylpiperazine, the resulting polymers exhibit a helical conformation, as confirmed by circular dichroism (CD) measurements. []
Q7: What unique properties are associated with polymers containing dicyanamide units derived from (2,4-dinitrophenyl)pyridinium chloride?
A7: These polymers demonstrate a notable expansion of their π-conjugation system, which is attributed to orbital interactions between nitrogen atoms within the incorporated piperazinium rings. []
Q8: Are there eco-friendly methods for synthesizing polymers using (2,4-dinitrophenyl)pyridinium chloride?
A8: Yes, reactions with piperazine or its derivatives can be carried out under environmentally friendly conditions, such as in water, at room temperature, and without the need for catalysts. []
Q9: Can (2,4-dinitrophenyl)pyridinium chloride be utilized in the synthesis of oligothiophenes and polythiophenes?
A9: Absolutely! It serves as a key precursor in the synthesis of regioregular oligothiophenes and polythiophenes possessing a Zincke salt structure. These polymers exhibit interesting electronic properties and can undergo further chemical modifications. [, ]
Q10: What role does (2,4-dinitrophenyl)pyridinium chloride play in the synthesis of diacetylenes?
A10: It reacts with specific diamines to yield diacetylenes featuring donor-π-acceptor or acceptor-π-acceptor structures. These compounds, depending on their structure, can be further polymerized into poly(diacetylenes), as indicated by differential scanning calorimetry (DSC) studies. []
Q11: Has (2,4-dinitrophenyl)pyridinium chloride been explored for biological applications?
A11: While its primary applications lie in synthetic chemistry, some derivatives have shown potential in biological contexts. For instance, oligomers incorporating (2,4-dinitrophenyl)pyridinium chloride units and diaza-18-crown 6-ether receptors have been explored as potential "turn-on" chemosensors for silver ions. []
Q12: Has (2,4-dinitrophenyl)pyridinium chloride been used to modify natural polymers for environmental applications?
A12: Yes, it has been successfully utilized to functionalize chitosan, yielding a modified material (PCS) with a high capacity for removing methyl orange and Cr(VI) from aqueous solutions, highlighting its potential in environmental remediation. []
Q13: What are some potential areas for future research with (2,4-dinitrophenyl)pyridinium chloride?
A13: Investigating its utility in developing novel conjugated polymers, exploring its potential in supramolecular chemistry due to its ability to form complexes with crown ethers, and expanding its use in creating functional materials are all promising avenues for future research.
Q14: Are there any safety concerns associated with handling (2,4-dinitrophenyl)pyridinium chloride?
A14: While generally considered stable, it's essential to handle it with care, as 2,4-dinitroaniline, a known toxic byproduct, is often generated in reactions involving this compound. Proper safety precautions should always be followed. []
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